molecular formula C24H16F2N6OS2 B11203823 4-{5-[(4-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

4-{5-[(4-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B11203823
M. Wt: 506.6 g/mol
InChI Key: FFVBCACPDAGAHP-UHFFFAOYSA-N
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Description

4-{5-[(4-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a combination of fluorobenzyl, tetrazolyl, thiazolyl, and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(4-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting from commercially available precursors. The process generally includes:

    Formation of the Tetrazole Ring: This step involves the reaction of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring.

    Thiazole Formation: The thiazole ring is synthesized through the cyclization of a thioamide with an α-haloketone.

    Coupling Reactions: The final compound is obtained by coupling the tetrazole and thiazole intermediates with a benzamide derivative under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(4-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen.

    Substitution: The fluorobenzyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-{5-[(4-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-{5-[(4-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its fluorobenzyl and thiazolyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **4-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
  • **4-{5-[(3-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
  • **4-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Uniqueness

4-{5-[(4-fluorobenzyl)sulfanyl]-1H-tetrazol-1-yl}-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of both tetrazole and thiazole rings, which are not commonly found together in similar compounds. This unique combination can result in distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H16F2N6OS2

Molecular Weight

506.6 g/mol

IUPAC Name

4-[5-[(4-fluorophenyl)methylsulfanyl]tetrazol-1-yl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C24H16F2N6OS2/c25-18-7-1-15(2-8-18)13-35-24-29-30-31-32(24)20-11-5-17(6-12-20)22(33)28-23-27-21(14-34-23)16-3-9-19(26)10-4-16/h1-12,14H,13H2,(H,27,28,33)

InChI Key

FFVBCACPDAGAHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)F)F

Origin of Product

United States

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